molecular formula C7H14ClN B2814569 1-Cyclopropylcyclobutan-1-amine hydrochloride CAS No. 2094149-86-5

1-Cyclopropylcyclobutan-1-amine hydrochloride

Cat. No.: B2814569
CAS No.: 2094149-86-5
M. Wt: 147.65
InChI Key: AZNCPIKKGQESOG-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a hydrochloride salt of 1-cyclopropylcyclobutan-1-amine, characterized by a cyclopropyl group attached to a cyclobutanamine structure. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropylcyclobutan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the Curtius degradation of carboxylic acids to yield the desired amine, which is then converted to the hydrochloride salt using hydrogen chloride in diethyl ether .

Industrial Production Methods: Industrial production of this compound often employs scalable synthesis techniques. For example, the Curtius degradation method can be scaled up to produce large quantities of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutanamine structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted cyclobutanamines, ketones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylcyclobutan-1-amine hydrochloride is unique due to its specific cyclopropyl and cyclobutanamine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound .

Properties

IUPAC Name

1-cyclopropylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7(4-1-5-7)6-2-3-6;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNCPIKKGQESOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094149-86-5
Record name 1-cyclopropylcyclobutan-1-amine hydrochloride
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